6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17837121
InChI: InChI=1S/C10H11N3O2/c1-4-5-13(3)10-11-7(2)6-8(12-10)9(14)15/h1,6H,5H2,2-3H3,(H,14,15)
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17837121

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name 6-methyl-2-[methyl(prop-2-ynyl)amino]pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C10H11N3O2/c1-4-5-13(3)10-11-7(2)6-8(12-10)9(14)15/h1,6H,5H2,2-3H3,(H,14,15)
Standard InChI Key MSKCMJWTBWQHSY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)N(C)CC#C)C(=O)O

Introduction

Molecular Structure and Physicochemical Properties

The core structure of 6-methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid consists of a pyrimidine ring substituted with three functional groups (Figure 1). Key features include:

  • Methyl group (6-position): Enhances lipophilicity and influences ring electronics.

  • Methyl(prop-2-yn-1-yl)amino group (2-position): Introduces steric bulk and reactivity via the terminal alkyne.

  • Carboxylic acid (4-position): Provides hydrogen-bonding capability and pH-dependent solubility .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC10H11N3O2\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}_{2}
Molecular Weight205.21 g/mol
Calculated cLogP\text{cLogP}1.2 (ChemDraw 15)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The compound’s cLogP\text{cLogP} value of 1.2 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its carboxylic acid group (pKa3.5\text{p}K_a \approx 3.5) confers ionization under physiological conditions, influencing bioavailability.

Synthesis and Optimization

Synthesis of 6-methyl-2-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves multi-step reactions starting from 6-methylpyrimidine-2,4-diol. A representative pathway includes:

  • Amination at the 2-position: Reaction with methyl(prop-2-yn-1-yl)amine under nucleophilic substitution conditions.

  • Carboxylic acid introduction: Oxidation of the 4-hydroxyl group using KMnO4_4 or enzymatic methods.

  • Purification: Recrystallization from ethanol-water mixtures yields >95% purity.

Critical parameters include:

  • Temperature control: Maintained at 50–60°C during amination to prevent alkyne side reactions.

  • Catalyst use: Palladium catalysts improve coupling efficiency in later stages .

Table 2: Synthetic Yield Optimization

StepYield (%)Purity (%)
Amination6590
Oxidation7885
Recrystallization9295

Recent efforts focus on streamlining synthesis via one-pot methodologies, reducing solvent waste, and enhancing enantioselectivity for chiral analogues .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits nanomolar inhibition (IC50=72nM\text{IC}_{50} = 72 \, \text{nM}) against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in endocannabinoid biosynthesis . SAR studies highlight:

  • Methyl(prop-2-yn-1-yl)amino group: Optimal for binding to hydrophobic pockets.

  • Carboxylic acid: Forms salt bridges with Arg³⁸⁹ and His⁴²⁰ residues .

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), the compound disrupts folate metabolism by inhibiting dihydrofolate reductase (DHFR).

Structure-Activity Relationship (SAR) Insights

Comparative analyses with analogues reveal critical substituent effects:

Table 3: Substituent Impact on NAPE-PLD Inhibition

Substituent (R)IC50(nM)\text{IC}_{50} \, (\text{nM})cLogP\text{cLogP}
Methyl(prop-2-yn-1-yl)721.2
Propyl891.8
Cyclopropylmethyl2100.9
Morpholine450-0.3

Key trends:

  • Alkyne groups: Enhance potency via π-π interactions with Phe⁴⁸⁷ .

  • Methyl branching: Reduces steric clash compared to bulkier substituents .

Comparative Analysis with Analogues

Table 4: Comparison with Structural Analogues

CompoundKey Structural DifferenceIC50(nM)\text{IC}_{50} \, (\text{nM})
6-Methyl-2-[(prop-2-yn-1-yl)amino]Lacks methyl on amino group95
6-Methyl-2-(pent-4-yn-1-ylamino)Longer alkyne chain310
6-Methyl-2-(dimethylamino)Simpler amino substitution620

The methyl(prop-2-yn-1-yl)amino group uniquely balances steric accessibility and hydrophobic interactions, explaining its superior activity .

Future Directions and Challenges

  • Prodrug development: Masking the carboxylic acid to improve blood-brain barrier penetration.

  • Targeted delivery: Conjugation with nanoparticles for selective tumor uptake.

  • Toxicity profiling: Addressing potential off-target effects in hepatic and renal systems .

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